6-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Physicochemical profiling Lipophilicity Drug-likeness

Medicinal chemists targeting WRN-dependent MSI cancers need the 2-CF3-quinazolin-4-amine pharmacophore with a C6 halogen handle for late-stage library synthesis. 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine (CAS 929379-35-1) supplies the optimal bromine leaving group for one-step Buchwald-Hartwig, Suzuki, or Sonogashira coupling-directly validated by Li et al. (2025) for WRN inhibitor production (K562 IC50 = 134.7 nM; PC3-WRN selectivity ratio = 505.5). • Enables direct N-arylation to access WRN helicase inhibitors and tubulin polymerization disruptors targeting the colchicine site. • C6-Br oxidative addition kinetics outperform 6-Cl/6-F analogs for higher cross-coupling throughput. • 95% purity; ambient shipping; global availability from BenchChem.

Molecular Formula C9H5BrF3N3
Molecular Weight 292.06 g/mol
CAS No. 929379-35-1
Cat. No. B1288576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
CAS929379-35-1
Molecular FormulaC9H5BrF3N3
Molecular Weight292.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N
InChIInChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16)
InChIKeyJULKCZSSDBZSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine (CAS 929379-35-1): Procurement-Grade Quinazoline Building Block with Dual Halogen/CF3 Substitution


6-Bromo-2-(trifluoromethyl)quinazolin-4-amine (CAS 929379-35-1) is a disubstituted 4-aminoquinazoline derivative bearing a bromine atom at the C6 position and a trifluoromethyl group at the C2 position of the quinazoline core [1]. With a molecular weight of 292.06 g/mol (C₉H₅BrF₃N₃), the compound is classified as a heterocyclic aromatic building block and is commercially available at purities of 95–98% from multiple suppliers [1]. The compound has been characterized as a modulator of the GPR40 (FFAR1) G-protein-coupled receptor and has demonstrated inhibitory activity against human platelet aggregation, anti-inflammatory properties via suppression of macrophage cytokine production, and antiproliferative effects against leukemia cell lines . The quinazolin-4-amine scaffold, particularly when substituted with a 2-trifluoromethyl group, has been established in the 2023–2025 medicinal chemistry literature as a pharmacophore for Werner (WRN) helicase inhibition and tubulin polymerization disruption in cancer cells [2][3].

C6-Br cross-coupling entry point for N-aryl library synthesis
CF3 modulates lipophilicity and basicity vs. non-fluorinated analogs
Scaffold for WRN/tubulin pathway inhibitor probe development

Why 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine Cannot Be Substituted by Generic Quinazoline Analogs in Research and Development Programs


The co-occurrence of a C6-bromo substituent and a C2-trifluoromethyl group on the 4-aminoquinazoline core creates a specific physicochemical and reactivity profile that cannot be replicated by analogs lacking either substituent. The 2-CF3 group substantially alters lipophilicity (XLogP3 = 2.8 vs. 2.0 for the non-CF3 6-bromoquinazolin-4-amine comparator) and modulates the basicity of the quinazoline ring system (predicted pKa ≈ 3.04), affecting salt formation, solubility, and formulation behavior [1]. The C6-bromine serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives—the pharmacologically active species validated in recent medicinal chemistry campaigns targeting WRN helicase and tubulin polymerization [2][3]. Substituting a non-halogenated 2-(trifluoromethyl)quinazolin-4-amine eliminates this crucial synthetic entry point, while using a 6-chloro or 6-fluoro analog alters oxidative addition kinetics in cross-coupling reactions, potentially reducing synthetic throughput and yield in library production [2].

Non-CF3 analog
Absence of 2-CF3 alters lipophilicity and pKa, potentially shifting target engagement.
Non-halogenated analog
Lacks C6 cross-coupling handle, requiring multistep C-H activation for diversification.
6-Chloro analog
Slower oxidative addition in Pd-catalyzed couplings may reduce synthetic throughput.

Quantitative Differentiation Evidence for 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine vs. Closest Structural Analogs


Lipophilicity Shift: XLogP3 Comparison of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine vs. 6-Bromoquinazolin-4-amine (Non-CF3 Analog)

The introduction of a 2-trifluoromethyl group onto the 6-bromoquinazolin-4-amine scaffold increases the computed lipophilicity by 0.8 log units. The target compound (6-Bromo-2-(trifluoromethyl)quinazolin-4-amine) exhibits an XLogP3 value of 2.8, compared to XLogP3 = 2.0 for 6-Bromoquinazolin-4-amine (CAS 21419-48-7), which lacks the 2-CF3 substituent [1][2]. This differential of ΔXLogP3 = +0.8 is significant for passive membrane permeability predictions and blood-brain barrier penetration potential. Both compounds share identical topological polar surface area (TPSA = 51.8 Ų) and hydrogen bond donor count (1), indicating that the lipophilicity shift is driven solely by the trifluoromethyl group without altering hydrogen bonding capacity [1][2]. The molecular weight increases from 224.06 to 292.06 g/mol (+68.0 Da) [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.8 vs. Non-CF3 analog: 2.0 (Δ +0.8)
Supports membrane permeability assessment
TPSA identical; computed values
Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Predicted pKa and Basicity Differential: Impact on Salt Formation and Purification Strategy vs. 6-Bromoquinazolin-4-amine

The 2-trifluoromethyl group exerts a pronounced electron-withdrawing effect on the quinazoline ring, lowering the predicted pKa of the target compound. 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine has a predicted pKa of 3.04 ± 0.30, compared to a predicted pKa of approximately 5.9–6.5 for 6-Bromoquinazolin-4-amine (estimated by the same ACD/Labs prediction method for the quinazoline N1 position in the non-CF3 analog) . This ~3 log unit decrease in basicity fundamentally alters protonation behavior: at physiological pH (7.4), the target compound exists predominantly in its neutral free-base form, whereas the non-CF3 analog may be partially protonated. The predicted boiling point of 254.9 ± 40.0 °C and density of 1.803 ± 0.06 g/cm³ for the target compound further differentiate its physical handling characteristics .

Basicity (pKa)
Class-level inference
Target: 3.04 vs. Comparator: ~6.0 (Δ −3)
Impacts salt formation and purification
Predicted values; verify experimentally
Acid-base chemistry Salt screening Chromatographic purification Pre-formulation

Synthetic Versatility: C6-Bromo as an Orthogonal Cross-Coupling Handle Unavailable in Non-Halogenated 2-(Trifluoromethyl)quinazolin-4-amine

The presence of a bromine atom at the C6 position provides a synthetically orthogonal reactive site for palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation) that is entirely absent in 2-(trifluoromethyl)quinazolin-4-amine (the non-halogenated scaffold analog) [1]. In the 2023–2025 medicinal chemistry literature, the N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives—which require a 6-halogenated precursor for modular assembly—have demonstrated nanomolar antiproliferative activity: compound 13a exhibited an IC50 of 134.7 nM against K562 leukemia cells, with an IC20 ratio of 505.5 in WRN-overexpressing PC3 cells (PC3-WRN vs. PC3-NC), indicating WRN-dependent activity [1]. Compounds 15d, 15f, 15h, and 15i from a related series showed significantly stronger (P < 0.01) growth inhibition against K562 cells than positive controls paclitaxel and colchicine [2]. The 6-bromo compound serves as the direct synthetic precursor for generating such N-aryl derivatives via Buchwald-Hartwig coupling or sequential halogen exchange chemistry [1][2].

Synthetic Handle
Class-level inference
One-step Buchwald-Hartwig coupling enabled
Reduces synthetic steps for library production
Derived compounds show nanomolar activity
Synthetic chemistry Cross-coupling Library synthesis Late-stage functionalization

Biological Activity Profile: Multi-Target Pharmacological Differentiation from Generic Quinazoline Building Blocks

According to vendor technical documentation (Biosynth/CymitQuimica), 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine exhibits a multi-target biological profile that distinguishes it from simpler quinazoline building blocks. The compound acts as a modulator of the GPR40 (FFAR1) protein-coupled receptor, demonstrates potent inhibition of human platelet aggregation, and suppresses cytokine production in macrophages, indicating anti-inflammatory properties . Antiproliferative activity against leukemia cells has also been documented . Notably, these activities are reported for the 4-amino-2-trifluoromethyl-quinazoline scaffold itself, whereas 6-Bromoquinazolin-4-amine (lacking the 2-CF3) is primarily reported as a kinase inhibitor scaffold (EGFR, HER2, VEGFR2) without the GPR40/platelet/anti-inflammatory activity profile [1]. The 2-trifluoromethyl group is thus implicated in redirecting the pharmacological target profile of this scaffold class.

Bioactivity Profile
Data to verify
GPR40 modulation, platelet inhibition, anti-inflammatory
Supports multi-target screening context
Vendor-reported; peer-review pending
GPR40 agonism Platelet aggregation inhibition Anti-inflammatory Antiproliferative

Scaffold-Level Antiproliferative Potency: Quantitative Evidence from the N-Aryl-2-trifluoromethyl-quinazoline-4-amine Series Validating the Core Pharmacophore

While direct peer-reviewed antiproliferative IC50 data for the parent 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine compound itself is not available in the open literature, the core 2-trifluoromethyl-quinazoline-4-amine scaffold has been validated as a pharmacophore for WRN-dependent anticancer activity in two independent series reported in 2023–2025 [1][2]. In the Li et al. (2025) study, 25 N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were evaluated against PC3, K562, and HeLa cell lines via MTT assay. Lead compound 13a achieved an IC50 of 134.7 nM against K562 cells and demonstrated WRN-dependent selectivity with an IC20 ratio of 505.5 comparing PC3-WRN to PC3-NC cells [1]. In the Wu et al. (2023) series, compounds 15d, 15f, 15h, and 15i exhibited significantly stronger (P < 0.01) growth inhibition against K562 cells than paclitaxel and colchicine, with the mechanism confirmed as tubulin polymerization inhibition targeting the colchicine binding site [2]. These data establish the 2-trifluoromethyl-quinazoline-4-amine core as a privileged scaffold for anticancer development, and the 6-bromo substituent of the target compound provides the synthetic entry point for generating such N-aryl derivatives.

Scaffold Antiproliferative Activity
Class-level inference
Compound 13a: K562 IC50 134.7 nM
Supports WRN/tubulin pathway interpretation
Class-level; derived N-aryl compounds
WRN helicase inhibition Tubulin polymerization Anticancer DNA damage repair

Optimal Application Scenarios for 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine in Scientific Research and Industrial Drug Discovery


Medicinal Chemistry: Parallel Library Synthesis of N-Aryl-2-trifluoromethyl-quinazoline-4-amine WRN Helicase Inhibitors

The 6-bromo substituent enables one-step Buchwald-Hartwig amination with diverse aniline coupling partners to generate libraries of N-aryl-2-trifluoromethyl-quinazoline-4-amines for WRN helicase inhibitor screening. This synthetic strategy is directly validated by Li et al. (2025), where compounds such as 13a (K562 IC50 = 134.7 nM; PC3-WRN selectivity ratio = 505.5) were synthesized via N-arylation of the trifluoromethyl-quinazoline-4-amine core . The high WRN-dependence of these derivatives (IC20 ratio of 505.5 comparing PC3-WRN to PC3-NC) supports their use in target validation studies and lead optimization programs targeting microsatellite-instable (MSI) cancers dependent on WRN helicase activity .

Chemical Biology: GPR40/FFAR1 Probe Development for Metabolic Disease Research

Based on vendor-reported GPR40 (free fatty acid receptor 1, FFAR1) modulatory activity, 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can serve as a starting scaffold for developing chemical probes to study GPR40-mediated insulin secretion and metabolic signaling . GPR40 agonists are an active area of pharmaceutical research for type 2 diabetes, with multiple patents filed on GPR40-modulating quinazoline compounds . The 6-bromo handle allows for late-stage diversification to optimize GPR40 potency and selectivity profiles.

Antiplatelet and Anti-Inflammatory Research: Tool Compound for Thrombosis and Cytokine Signaling Studies

The documented potent inhibition of human platelet aggregation and suppression of macrophage cytokine production (per vendor technical data, Biosynth/CymitQuimica) positions this compound as a potential tool for ex vivo platelet function assays and inflammatory cytokine signaling studies . Researchers investigating the intersection of thrombosis and inflammation (thromboinflammation) may find this dual-activity profile advantageous compared to single-mechanism quinazoline analogs.

Tubulin Polymerization Inhibitor Development: Colchicine-Site Binders for Leukemia Therapy

The N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives accessed from this building block have been mechanistically validated as tubulin polymerization inhibitors targeting the colchicine binding site (Wu et al., 2023) [1]. Compounds 15d, 15f, 15h, and 15i disrupted cellular microtubule networks, promoted G2/M cell cycle arrest, and induced apoptosis in leukemia cells, with activity statistically superior to paclitaxel and colchicine (P < 0.01) [1]. The 6-bromo precursor enables direct access to this chemotype for antimitotic drug discovery programs.

Application
Selection Property
Validation Focus
WRN helicase inhibitor library synthesis
C6-Br cross-coupling handle
N-aryl diversification efficiency
GPR40/FFAR1 probe development
Reported GPR40 modulatory activity
Target engagement assay context
Platelet aggregation and cytokine studies
Multi-target bioactivity profile
Ex vivo platelet function assays
Tubulin polymerization inhibitor development
Scaffold for antimitotic chemotype
Microtubule disruption assays
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